3-(2,3-Dimethylanilino)indol-2-one
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Overview
Description
3-(2,3-Dimethylanilino)indol-2-one is an organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features an indole core substituted with a 2,3-dimethylanilino group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylanilino)indol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with indole-2-one and 2,3-dimethylaniline.
Condensation Reaction: The indole-2-one is reacted with 2,3-dimethylaniline in the presence of a suitable catalyst, such as a Lewis acid (e.g., aluminum chloride), under reflux conditions.
Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale reactors are used to carry out the condensation reaction under controlled temperature and pressure conditions.
Catalyst Optimization: Industrial processes often optimize the choice of catalyst and reaction conditions to maximize yield and purity.
Purification and Isolation: Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethylanilino)indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
3-(2,3-Dimethylanilino)indol-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential anticancer, antiviral, and anti-inflammatory activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Chemical Biology: It serves as a probe in chemical biology to investigate cellular processes and pathways.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethylanilino)indol-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Biological Effects: The binding of the compound to its targets can lead to various biological effects, including inhibition of enzyme activity, modulation of receptor signaling, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
3-(2,3-Dichloroanilino)indol-2-one: Similar structure but with chlorine substituents, leading to different chemical and biological properties.
3-(2,4-Dimethylanilino)indol-2-one: Similar structure but with methyl groups at different positions, affecting its reactivity and biological activity.
3-(2,3-Dimethylanilino)indol-3-one: Similar structure but with a different substitution pattern on the indole ring.
Uniqueness
3-(2,3-Dimethylanilino)indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H14N2O |
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Molecular Weight |
250.29 g/mol |
IUPAC Name |
3-(2,3-dimethylphenyl)imino-1H-indol-2-one |
InChI |
InChI=1S/C16H14N2O/c1-10-6-5-9-13(11(10)2)17-15-12-7-3-4-8-14(12)18-16(15)19/h3-9H,1-2H3,(H,17,18,19) |
InChI Key |
ZICGJLPYIIBYBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C2C3=CC=CC=C3NC2=O)C |
Origin of Product |
United States |
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